Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate
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Overview
Description
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate is a complex organic compound with the molecular formula C21H30Cl3NO10 and a molecular weight of 562.82 g/mol . This compound is primarily used in organic synthesis and has significant applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate involves the reaction between trichloroacetonitrile and α-D-glucopyranuronic acid, methyl ester, 2,3,4-tris (2-methylpropanoate) . The reaction conditions typically include the use of an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate can be compared with similar compounds such as:
- **Methyl 2,3,4-tri-o
Properties
Molecular Formula |
C21H30Cl3NO10 |
---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
methyl (2S,3S,5R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12?,13-,14+,19-/m0/s1 |
InChI Key |
CCIDTXJAPRZHSL-WPMYAHELSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@H](O[C@H]([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
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